molecular formula C14H15N3O3 B14183936 N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine CAS No. 918152-14-4

N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine

Cat. No.: B14183936
CAS No.: 918152-14-4
M. Wt: 273.29 g/mol
InChI Key: WDBCUICHUYAVKK-UHFFFAOYSA-N
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Description

N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a nitropyridin-4-amine core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration of Pyridine: The initial step involves the nitration of pyridine to introduce a nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Benzyloxyethyl Intermediate: The next step involves the preparation of the benzyloxyethyl intermediate. This can be done by reacting benzyl alcohol with ethylene oxide in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves the coupling of the benzyloxyethyl intermediate with the nitrated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2)

Major Products Formed

    Oxidation: Benzaldehyde derivative

    Reduction: Amino derivative

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine has several applications in scientific research:

    Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties. Its nitro and benzyloxy groups contribute to its reactivity and functionality.

Mechanism of Action

The mechanism of action of N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects . The benzyloxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Benzyloxy)ethyl]-4-nitropyridin-3-amine: Similar structure but with different positioning of the nitro and amine groups.

    N-[2-(Benzyloxy)ethyl]-2-nitropyridin-4-amine: Similar structure but with the nitro group at the 2-position.

Uniqueness

N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of the benzyloxy group and the nitropyridine core provides a versatile scaffold for further chemical modifications and functionalization.

Properties

CAS No.

918152-14-4

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-nitro-N-(2-phenylmethoxyethyl)pyridin-4-amine

InChI

InChI=1S/C14H15N3O3/c18-17(19)14-10-15-7-6-13(14)16-8-9-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,15,16)

InChI Key

WDBCUICHUYAVKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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